molecular formula C17H18BrNO4 B021034 N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide CAS No. 122584-18-3

N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide

Cat. No.: B021034
CAS No.: 122584-18-3
M. Wt: 380.2 g/mol
InChI Key: WZPIJXQLACAELC-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide typically involves a multi-step process. One common route includes the bromination of a hydroxy-methoxybenzyl precursor, followed by the formation of the formamide linkage through a reaction with 4-hydroxyphenethylamine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the formamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry.

    Medicine: Its structural features suggest potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties could be harnessed in the development of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism by which N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can modulate activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition, activation, or modulation of biological pathways.

Comparison with Similar Compounds

  • N-(2-Bromo-5-hydroxybenzyl)-N-(4-hydroxyphenethyl)formamide
  • N-(2-Bromo-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide
  • N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-methoxyphenethyl)formamide

Comparison: Compared to these similar compounds, N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide stands out due to the specific combination of functional groups, which may confer unique reactivity and biological activity. The presence of both hydroxy and methoxy groups in the benzyl moiety, along with the formamide linkage, provides a distinct chemical profile that can influence its interactions and applications.

Properties

IUPAC Name

N-[(2-bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-23-17-9-15(18)13(8-16(17)22)10-19(11-20)7-6-12-2-4-14(21)5-3-12/h2-5,8-9,11,21-22H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPIJXQLACAELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CN(CCC2=CC=C(C=C2)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447031
Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122584-18-3
Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122584-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(2-(4-hydroxyphenyl)ethyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122584183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-[2-(4-hydroxyphenyl)ethyl]formamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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